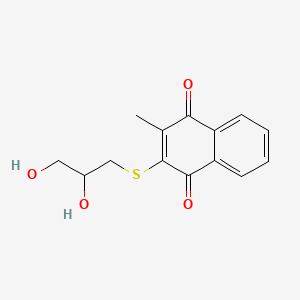
VK3-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
VK3-9 can be synthesized through the thiolation of 1,4-naphthohydroquinones with primary aryl and alkyl thiols using laccase as a catalyst . This method involves the reaction of 1,4-naphthohydroquinone with thiols under specific conditions to produce the desired compound. Industrial production methods for Vitamin K analogues, including this compound, often involve microbial fermentation, which is a more sustainable process compared to natural extraction and chemical synthesis .
Analyse Chemischer Reaktionen
VK3-9 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include laccase for thiolation and other catalysts for oxidation and reduction reactions . Major products formed from these reactions include 1,4-naphthoquinone-sulfides and other derivatives that exhibit potent biological activities .
Wissenschaftliche Forschungsanwendungen
VK3-9 has been extensively studied for its anticancer properties. It has shown potent cytostatic effects against various cancer cell lines, including renal, melanoma, breast, cervical, prostate, and liver cancer cells . The compound produces reactive oxygen species and disrupts the mitochondrial membrane potential, leading to apoptosis in cancer cells . Additionally, this compound has been investigated for its potential to inhibit amyloid-beta aggregation, which is associated with Alzheimer’s disease . This compound has also shown promise in reducing free radicals and protecting cells against amyloid-beta-induced toxicity .
Wirkmechanismus
VK3-9 exerts its effects by producing reactive oxygen species and disrupting the mitochondrial membrane potential in cancer cells, leading to apoptosis . The compound activates caspases, which are enzymes involved in the apoptotic pathway . In the context of Alzheimer’s disease, this compound inhibits amyloid-beta aggregation and reduces free radicals, thereby protecting cells from toxicity .
Vergleich Mit ähnlichen Verbindungen
VK3-9 is a derivative of Vitamin K3 (menadione), which is known for its anticancer activity . Other similar compounds include Vitamin K1 (phylloquinone) and Vitamin K2 (menaquinone), which differ in their aliphatic side chains attached to the 3-position of the naphthoquinone ring . While Vitamin K1 and Vitamin K2 are primarily known for their roles in blood clotting and bone health, this compound and other Vitamin K3 analogues have shown more potent anticancer activities .
Eigenschaften
CAS-Nummer |
72775-91-8 |
|---|---|
Molekularformel |
C14H14O4S |
Molekulargewicht |
278.33 g/mol |
IUPAC-Name |
2-(2,3-dihydroxypropylsulfanyl)-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O4S/c1-8-12(17)10-4-2-3-5-11(10)13(18)14(8)19-7-9(16)6-15/h2-5,9,15-16H,6-7H2,1H3 |
InChI-Schlüssel |
NJJAOZZTWPVIAQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)SCC(CO)O |
Kanonische SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)SCC(CO)O |
Synonyme |
2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthalenedione |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















